Diethazine Sulfone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
DAPZIRMYCPGTML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for Diethazine Sulfone and Analogous Sulfone Compounds
Oxidation Pathways for the Synthesis of Diethazine (B1201909) Sulfone from Diethazine
The most direct route to Diethazine Sulfone is the oxidation of the sulfur atom in the parent Diethazine molecule. This transformation can be achieved through various methods, ranging from the use of classical stoichiometric oxidants to highly sophisticated catalytic systems. The primary challenge lies in achieving selective oxidation to the sulfone state (S=O)₂) without over-oxidizing other sensitive functional groups within the molecule or stopping at the intermediate sulfoxide (B87167) (S=O) stage. nih.gov
Historically, the synthesis of phenothiazine (B1677639) sulfones has relied on strong, conventional oxidizing agents. These methods are often effective but may require harsh conditions and can lack selectivity, particularly with complex substrates.
Common reagents for oxidizing phenothiazines and other sulfides to sulfones include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid. researchgate.net Refluxing a solution of a 10H-phenothiazine with H₂O₂ in glacial acetic acid is a frequently cited method for preparing the corresponding sulfone (phenothiazine-5,5-dioxide). researchgate.net Other potent oxidants such as m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄) are also employed for the oxidation of thioethers to sulfones. mdpi.comresearchgate.net The choice of oxidant and reaction conditions, such as temperature and solvent, is crucial for driving the reaction to completion and maximizing the yield of the desired sulfone. researchgate.net For instance, while some milder chromium-based agents may yield the sulfoxide, stronger systems are needed for the sulfone. researchgate.net
Table 1: Conventional Oxidants for Sulfide (B99878) to Sulfone Transformation
| Oxidizing Agent | Typical Conditions | Key Characteristics |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, reflux | Common, inexpensive, but can require acidic conditions and heat. researchgate.net |
| m-Chloroperbenzoic Acid (m-CPBA) | Various organic solvents | Powerful oxidant, often used for complete oxidation to sulfones. organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Aqueous or organic solvents | Very strong oxidant, effective but can be non-selective with sensitive functional groups. mdpi.comresearchgate.net |
To overcome the limitations of conventional oxidants, including the need for stoichiometric amounts of harsh reagents, catalytic methods have been developed. These approaches offer greater efficiency, selectivity, and milder reaction conditions, aligning with the principles of green chemistry.
Transition metal complexes are highly effective catalysts for the oxidation of sulfides. It has been found that certain metal catalysts can selectively promote oxidation to the sulfone state. For example, niobium carbide has been demonstrated to be an efficient catalyst for converting sulfides to sulfones using 30% hydrogen peroxide, whereas the related tantalum carbide tends to favor sulfoxide formation. organic-chemistry.org This highlights the ability to tune selectivity based on the choice of metal catalyst. organic-chemistry.org Other systems, such as those using ruthenium, copper, or iron, have been developed for the catalytic insertion of sulfur dioxide (SO₂) from surrogate sources to build sulfone frameworks directly. mdpi.com In some processes, a metal oxide catalyst is used with an oxidizing agent to convert sulfide or sulfoxide compounds into the corresponding sulfones, a method noted to be more suitable for industrial scale due to safety and cost. google.com
Visible light-induced photocatalysis has emerged as a green and sustainable methodology for a variety of organic transformations, including sulfone synthesis. mdpi.com Researchers have developed photocatalytic systems that can mediate the aerobic oxidation of sulfides. In some instances, the reaction can be controlled to produce either the sulfoxide or, with longer reaction times, the sulfone. mdpi.com For example, a transparent polymer film containing phenylphenothiazine units has been used as a photocatalyst to convert liquid sulfides to sulfones quantitatively in the absence of an added solvent. mdpi.com It is believed that the high concentration of the intermediate sulfoxide on the catalyst surface facilitates its subsequent oxidation to the sulfone. mdpi.com In a notable discovery, it has been found that phenothiazine sulfoxides, the oxidized products themselves, can serve as highly effective photocatalysts for other chemical reactions. acs.orgresearchgate.net
A cutting-edge approach in catalysis involves the intentional creation of structural defects in a catalyst to enhance its performance. researchgate.net Recently, Japanese researchers developed a highly efficient catalyst for sulfone synthesis by engineering oxygen defects in a hexagonal perovskite oxide. bioengineer.org This catalyst, a ruthenium (Ru)-substituted strontium manganese oxide (SrMn₁₋ₓRuₓO₃), facilitates the aerobic oxidation of sulfides to sulfones with over 99% selectivity at a remarkably low temperature of 30°C. eurekalert.orgsciencedaily.comresearchgate.net This is a significant improvement over conventional systems that often require temperatures of 80-150°C. eurekalert.orgsciencedaily.com
The innovation lies in "oxygen defect engineering," where substituting a small fraction of manganese ions with ruthenium creates oxygen vacancies in the crystal lattice. bioengineer.orgeurekalert.org These vacancies enhance the mobility and reactivity of oxygen species on the catalyst's surface, which is crucial for the oxidation process. bioengineer.orgeurekalert.org The reaction proceeds via a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst is transferred to the sulfide, forming the sulfone and leaving an oxygen vacancy. eurekalert.orgsciencedaily.com This vacancy is then replenished by molecular oxygen from the air, completing the catalytic cycle. sciencedaily.com This durable catalyst can be reused multiple times without significant loss of performance. eurekalert.orgsciencedaily.com
Catalytic Oxidation Approaches
Advanced Synthetic Approaches to Sulfone Frameworks Relevant to this compound
Beyond the direct oxidation of pre-existing sulfide scaffolds, modern organic synthesis offers diverse and powerful methods for constructing sulfone-containing molecules from the ground up. These strategies provide alternative pathways to complex sulfones and are not limited to starting materials that already contain a sulfide group.
One prominent strategy involves the transition metal-catalyzed insertion of sulfur dioxide (SO₂), often using more manageable SO₂ surrogates. mdpi.comresearchgate.net This allows for the direct introduction of the SO₂ group into organic frameworks. For example, palladium, copper, and iron have been used to catalyze the insertion of SO₂ to form cyclic sulfones. mdpi.com Another advanced method is the radical-initiated, three-component double-ring cascade reaction, which can rapidly build complex, multi-ring sulfone structures. mdpi.com Furthermore, C-H functionalization has become a powerful tool in synthesis, and recent developments include methods for the direct sulfonylation of C-H bonds, offering a highly efficient way to forge carbon-sulfone bonds. thieme-connect.com These advanced approaches, summarized in the table below, represent the frontier of sulfone synthesis, enabling the construction of novel and structurally complex analogs.
Table 2: Selected Advanced Methods for Sulfone Synthesis
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| SO₂ Insertion Reactions | Transition metal or photo-catalyzed insertion of sulfur dioxide (or surrogates) into organic molecules. mdpi.com | Directly constructs the sulfone moiety; versatile for cyclic and acyclic systems. |
| Radical Cascade Cyclizations | Multi-component reactions initiated by a radical, leading to the formation of complex cyclic sulfones. mdpi.com | Rapid assembly of complex polycyclic frameworks in a single step. |
| C-H Functionalization | Direct replacement of a C-H bond with a sulfonyl group, often using a metal catalyst. thieme-connect.com | Highly atom-economical; avoids pre-functionalization of starting materials. |
One-Pot Multi-Component Sulfone Synthesis
One-pot multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single step, minimizing waste and improving atom economy. While direct multi-component synthesis of this compound is not prominently documented, analogous strategies for building sulfone-containing heterocycles and the precursor phenothiazine core are well-established.
A notable example is a palladium-catalyzed, one-pot, three-component sulfone synthesis. rsc.org This process combines an aryl iodide, an aminosulfonamide (acting as a sulfinate equivalent), and an electrophilic coupling partner. The reaction proceeds under mild conditions and obviates the need for handling thiol starting materials or performing separate oxidative steps. rsc.org Another relevant MCR is the transition-metal-free, four-component synthesis of N-substituted phenothiazines, the direct precursors to their sulfone derivatives. This method constructs the phenothiazine core from readily available amines, cyclohexanones, and elemental sulfur in an oxygen atmosphere, with KI/DMSO significantly improving yields. acs.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Three-Component Sulfone Synthesis | Aryl/Alkenyl Iodide, Aminosulfonamide, Electrophile (e.g., alkyl halide) | Palladium Catalyst | Aryl/Alkenyl Sulfones | Combines three fragments in one pot, avoiding the need for thiols or separate oxidation. | rsc.org |
| Four-Component Phenothiazine Synthesis | Amine, Cyclohexanone, Elemental Sulfur | KI/DMSO, O₂ Atmosphere (Transition-Metal-Free) | N-Substituted Phenothiazines | Efficiently builds the core phenothiazine ring system, which can be subsequently oxidized to the sulfone. | acs.org |
Stereoselective and Enantioselective Synthesis of Sulfone Derivatives
The development of stereoselective and enantioselective methods for synthesizing chiral sulfones is a significant area of research, as chirality can be crucial for the biological activity of molecules. rsc.org While this compound itself is not chiral, the synthesis of chiral analogous sulfone derivatives showcases advanced catalytic systems capable of high stereocontrol.
A leading strategy is the asymmetric hydrogenation of unsaturated sulfones, which provides an efficient pathway to chiral sulfones. rsc.org More recently, a direct rhodium-catalyzed hydrosulfonylation of allenes and alkynes has been developed to produce chiral allylic sulfones with high regio- and enantioselectivity. nih.govnih.gov This method uses commercially available sodium sulfinates and relies on a specific chiral ligand to control the stereochemical outcome. nih.govnih.gov Research has shown that C₁-symmetric P,N-ligands are indispensable for achieving both high regioselectivity and enantioselectivity, with values reaching up to 97% enantiomeric excess (ee). nih.govnih.gov
| Reaction | Substrates | Catalyst System | Key Ligand | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Rhodium-Catalyzed Hydrosulfonylation | Allenes/Alkynes, Sodium Sulfinates | Rhodium complex | (Rax,S,S)-StackPhim (C₁-symmetric P,N-ligand) | Up to 97% | nih.govnih.gov |
Other stereoselective methods, such as the Julia sulfone olefination, have been successfully applied to the synthesis of complex molecules, demonstrating precise control over the formation of specific isomers. thieme-connect.com Similarly, base-promoted cascade transformations have been used for the stereoselective synthesis of cyclic β-ketosulfones. mdpi.com These methodologies, while not applied directly to this compound, form a powerful toolkit for creating a wide range of structurally diverse and stereochemically defined sulfone derivatives.
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. For the synthesis of this compound and its analogs, this primarily involves replacing harsh chemical oxidants and utilizing more sustainable reaction conditions.
A prominent green approach is the use of electrochemistry to perform the key oxidation step of the phenothiazine core to the corresponding sulfoxide and sulfone. mdpi.combham.ac.uk Electrochemical synthesis avoids the need for chemical oxidants, reduces waste, and can be performed under mild conditions. mdpi.com Microfluidic electrochemical methods have been reported for the preparation of phenothiazine sulfoxides with high yields. mdpi.comchemrxiv.org Another green strategy involves the use of molecular oxygen as the ultimate "green" oxidant, often in conjunction with a suitable catalyst like ferric nitrate (B79036) nonahydrate, for the selective oxidation of thioethers to sulfoxides. mdpi.comchemrxiv.org Furthermore, the application of continuous flow chemistry for the synthesis and derivatization of the phenothiazine scaffold contributes to developing more sustainable and efficient processes. researchgate.net
| Method | Reagents/Setup | Key Principle | Advantages | Reference |
|---|---|---|---|---|
| Electrochemical Synthesis | Electrochemical cell, non-anhydrous acetonitrile (B52724) | Oxidant-free oxidation | Avoids chemical waste, high selectivity, mild conditions. | mdpi.combham.ac.uk |
| Catalytic Green Oxidation | Ferric nitrate nonahydrate, O₂ | Use of O₂ as the terminal oxidant | Environmentally benign oxidant, high selectivity for sulfoxide. | mdpi.comchemrxiv.org |
| Continuous Flow Chemistry | Microreactor/coil reactor setup | Process intensification and safety | Efficient heat transfer, improved safety, scalability, reduced waste. | researchgate.net |
Derivatization Strategies for Structural Modification of this compound
Structural modification of the phenothiazine sulfone core is a key strategy for modulating its physicochemical and biological properties. nih.govencyclopedia.pub Derivatization can occur at several positions on the tricyclic scaffold, primarily at the thiazine (B8601807) nitrogen atom (N-10) and on the aromatic benzene (B151609) rings. nih.govencyclopedia.pubrsc.org
One of the most common modifications involves the introduction of new substituents at the N-10 position. nih.govencyclopedia.pub This is typically where the diethylaminoethyl side chain of Diethazine is located. Another major approach is the functionalization of the aromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira reactions, are powerful tools for introducing new groups at the 2, 3, 7, and 8-positions of the phenothiazine core. rsc.orgresearchgate.net A further strategy involves exchanging one or both of the benzene rings with other heteroaromatic systems like pyridine, pyrimidine, or quinoline (B57606) to create azaphenothiazine analogs. nih.govencyclopedia.pub These modifications allow for the fine-tuning of the molecule's electronic properties and three-dimensional shape. nih.govrsc.org
| Position of Modification | Type of Modification | Synthetic Method Example | Purpose | Reference |
|---|---|---|---|---|
| N-10 | Insertion of new substituents (e.g., amidoalkyl, sulfonamidoalkyl) | Alkylation | Alter side-chain properties. | nih.govencyclopedia.pub |
| C-2, C-8 | Introduction of new functional groups | Buchwald-Hartwig cross-coupling | Modify electronic properties. | rsc.org |
| Aromatic Rings | Replacement of benzene with heteroaromatic rings (e.g., pyridine) | Ring synthesis | Create novel azaphenothiazine scaffolds. | nih.govencyclopedia.pub |
| Various | Alkynylation | Sonogashira cross-coupling | Introduce π-conjugated systems. | researchgate.net |
Mechanistic Investigations of Diethazine Sulfone S Biological Activities
Cellular and Subcellular Mechanisms of Action
Diethazine (B1201909) sulfone is a derivative of the phenothiazine (B1677639) compound diethazine, formed by the oxidation of the sulfur atom in the central thiazine (B8601807) ring. amazonaws.comresearchgate.net While the parent compound, diethazine, has been studied for its antimuscarinic and antihistaminic properties, research specifically delineating the biological mechanisms of diethazine sulfone is limited. smolecule.comncats.iodrugcentral.org However, the functionalization of the phenothiazine core, including oxidation to a sulfone, is known to significantly influence biological activity. amazonaws.com The following sections explore the known and potential mechanisms of action, drawing from research on diethazine, related phenothiazine sulfones, and the broader class of sulfone compounds.
There is currently a lack of specific research data on the direct induction of apoptosis by this compound. However, studies on other sulfone-containing compounds suggest that this chemical moiety can be integral to pro-apoptotic activity. For instance, sulindac (B1681787) sulfone, a derivative of a nonsteroidal anti-inflammatory drug, has been shown to induce apoptosis in various tumor cell lines, including HT-29 human colon carcinoma cells. nih.gov The apoptotic response to sulindac sulfone was found to be both time- and dose-dependent and is considered a primary mechanism for its cell growth inhibitory activity. nih.gov This suggests that apoptosis represents a potential, though unconfirmed, mechanism for the antineoplastic activity of sulfone-containing drugs. nih.gov While this points to a possible area of activity for this compound, direct experimental evidence is required for confirmation.
Table 1: Biological Activities of Various Sulfone Compounds
| Compound Class/Example | Biological Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Sulindac Sulfone | Induces apoptosis | HT-29 Human Colon Carcinoma | nih.gov |
| Dimethyl Arylsulfonyl Malonates | Inhibit cell proliferation, arrest cell cycle in G0/G1 phase | Mitogen-stimulated spleen cells | nih.govresearchgate.net |
| Sulfone Triazole | Inhibits cell proliferation, arrests cell cycle in G2/M phase | Mitogen-stimulated spleen cells | nih.govresearchgate.net |
Sulfone-containing compounds have been identified as potent modulators of inflammatory pathways, particularly in their ability to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Several studies have demonstrated that novel sulfone derivatives can significantly inhibit the production of TNF-α in lipopolysaccharide (LPS)-activated murine peritoneal macrophages in a dose-dependent manner. nih.govresearchgate.net For example, a series of sulfone-containing 1,3-benzothiazinone derivatives showed significant activity in inhibiting LPS-induced TNF-α production in RAW264.7 cells. brieflands.com This suppressive activity is often linked to the downregulation of key inflammatory signaling pathways, such as the phosphorylation of NF-κB and STAT3. brieflands.com
Myeloperoxidase (MPO) is an enzyme crucial to the innate immune system, catalyzing the formation of reactive oxidants that contribute to tissue damage in chronic inflammatory diseases. ulb.ac.be Sulfone compounds, most notably 4,4′-Diaminodiphenyl Sulfone (Dapsone), are recognized inhibitors of MPO. mdpi.com The mechanism of inhibition involves the sulfone compound binding to myeloperoxidase, which in turn regulates the production of hypochlorite (B82951) from hydrogen peroxide and chloride ions, thereby reducing the inflammatory response of cells. mdpi.com This inhibition protects against MPO-mediated damage. mdpi.com Studies on other sulfur-containing compounds have also highlighted their potential as MPO inhibitors, suggesting that the sulfur moiety is key to this activity. nih.govdergipark.org.tr The inhibitory effect is potent and, in some cases, reversible, indicating a potential role for these compounds in modulating the oxidant-producing function of MPO in inflammatory conditions. nih.gov
Table 2: Myeloperoxidase Inhibition by Sulfone and Sulfur-Containing Compounds
| Inhibitor | Mechanism/Effect | Model/System | Reference |
|---|---|---|---|
| 4,4′-Diaminodiphenyl Sulfone (Dapsone) | Binds to MPO, regulates hypochlorite production | Human Leukocyte Enzymes | mdpi.com |
| Hydrogen Sulfide (B99878) | Potent, reversible inhibitor of MPO peroxidase activity (IC₅₀ of ~1 µM) | Human Myeloperoxidase | nih.gov |
Direct molecular targets for this compound have not been specifically identified. However, insights can be gained from its parent compound, diethazine. Diethazine is known as an antimuscarinic agent, with its primary targets being muscarinic acetylcholine (B1216132) receptors. ncats.iokegg.jp As a phenothiazine, it is also part of a class of compounds known for their ability to act as dopamine (B1211576) receptor antagonists. amazonaws.com
The oxidation of the sulfur atom to form a sulfone derivative can significantly alter the pharmacological profile. amazonaws.com This modification changes the electronic and steric properties of the molecule, which can influence receptor binding affinity and selectivity. While this compound's specific receptor interactions remain to be elucidated, it is plausible that it retains some affinity for the targets of its parent compound while potentially gaining new ones. The ChEMBL database indicates that diethazine itself interacts with a range of targets including enzymes and membrane receptors, though specific data for the sulfone is not detailed. ebi.ac.uk
Modulation of Inflammatory Pathways by Sulfone Compounds
Comparative Analysis of Mechanistic Pathways Among Sulfone Derivatives
The sulfone group is a key pharmacophore in a variety of therapeutic agents, and its derivatives exhibit a wide array of biological activities through diverse mechanistic pathways. innovareacademics.in A comparative analysis of these mechanisms provides a framework for understanding the potential activities of less-studied compounds like this compound.
One of the most well-understood sulfone derivatives is Dapsone (4,4'-diaminodiphenyl sulfone). Its primary antibacterial mechanism, particularly against Mycobacterium leprae, involves the inhibition of folic acid synthesis. nih.govpatsnap.com Dapsone acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthetase, thereby disrupting bacterial DNA synthesis. patsnap.com Beyond its antimicrobial effects, Dapsone also possesses significant anti-inflammatory properties. This is largely attributed to its ability to inhibit myeloperoxidase (MPO), an enzyme within neutrophils, which in turn reduces the production of reactive oxygen species and other inflammatory mediators. nih.govpatsnap.com
In contrast to the antimicrobial and anti-inflammatory actions of Dapsone, other sulfone derivatives have been developed for different therapeutic targets. For instance, some sulfone derivatives exhibit anticancer activity. Structure-activity relationship studies have indicated that the sulfone moiety is often essential for the antineoplastic activity of these compounds. nih.gov The proposed mechanisms for their anticancer effects can include the induction of apoptosis and the disruption of microtubule networks. nih.gov
Furthermore, the structural modifications of the sulfone backbone lead to varied biological outcomes. For example, the incorporation of heterocyclic rings, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole, into the sulfone structure has yielded compounds with potent anti-inflammatory, analgesic, and antimicrobial activities. innovareacademics.in Some of these derivatives have been shown to exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2). innovareacademics.in
The table below provides a comparative overview of the mechanistic pathways of different classes of sulfone derivatives.
| Sulfone Derivative Class | Primary Biological Activity | Key Mechanistic Pathway | Target Enzyme/Process |
| Diaminodiphenyl Sulfones (e.g., Dapsone) | Antibacterial, Anti-inflammatory | Inhibition of folic acid synthesis, Inhibition of myeloperoxidase | Dihydropteroate synthetase, Myeloperoxidase |
| Phenothiazine Sulfones | Anticancer, Antimicrobial | Induction of apoptosis, Disruption of cellular division | Varies with specific derivative |
| Diarylpyrazole Sulfones | Anti-inflammatory | Inhibition of cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 |
| Heterocyclic Sulfones (e.g., containing oxadiazole) | Antimicrobial, Anti-inflammatory | Varies; may include enzyme inhibition | Varies with specific derivative |
| Vinyl Sulfone Derivatives | Antiproliferative | Inhibition of tubulin polymerization | Tubulin |
This comparative analysis highlights the versatility of the sulfone functional group in medicinal chemistry. While direct evidence for the mechanisms of this compound is pending, the established pathways of these other sulfone derivatives provide a strong foundation for predicting its potential biological activities and guiding future research.
Metabolic Fate and Degradation Pathways of Diethazine Sulfone
In Vitro Metabolic Stability Studies of Diethazine (B1201909) Sulfone
In vitro studies are fundamental in predicting the metabolic clearance of a compound. These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism, to assess a compound's stability in the presence of metabolic enzymes. scispace.com
The initial phase of metabolism for many xenobiotics, known as Phase I, often involves oxidation, reduction, or hydrolysis reactions catalyzed by enzymes located in the endoplasmic reticulum of liver cells. sigmaaldrich.comnih.gov These enzymes are concentrated in preparations called hepatic microsomes. The most significant family of enzymes within this system is the Cytochrome P450 (CYP) superfamily. sigmaaldrich.comfrontiersin.org
For phenothiazine (B1677639) compounds, metabolism by the CYP450 system is a major clearance pathway. Oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) is a common metabolic step, and further oxidation can lead to the sulfone, as is the case with Diethazine Sulfone. google.comacibadem.edu.tr While specific data on the CYP-mediated metabolism of this compound itself is limited, studies on structurally related phenothiazines and tricyclic compounds suggest the involvement of specific CYP isozymes. For instance, research on tricyclic antidepressants has implicated the CYP3A subfamily in humans and CYP2C11 and CYP3A2 in rats in their metabolism. nih.gov Given the structural similarities, it is plausible that these enzymes also play a role in the further metabolism of this compound, potentially acting on the side chains or the nitrogen atoms.
Table 1: Key Cytochrome P450 (CYP) Isozymes in Phenothiazine-Related Metabolism This table is based on data from related compounds, as specific research on this compound is limited.
| Enzyme Family | Specific Isozyme | Potential Role in Phenothiazine Metabolism | Reference |
|---|---|---|---|
| CYP3A | CYP3A4 | Major enzyme in human liver; involved in the metabolism of a wide range of drugs, including tricyclic compounds structurally similar to phenothiazines. | nih.govgpnotebook.com |
| CYP2C | CYP2C19 | Involved in the metabolism of several tricyclic antidepressants. | nih.gov |
| CYP1A | CYP1A2 | Known to metabolize various xenobiotics; implicated in the sulfoxidation of some sulfur-containing compounds. | acibadem.edu.tr |
Beyond the CYP450 system, other enzymes contribute to the biotransformation of drug compounds.
Phase I Enzymes : Flavin-containing monooxygenases (FMOs) are another class of oxidative enzymes found in the liver that can metabolize compounds containing nitrogen and sulfur. nih.gov FMOs are known to catalyze the S-oxygenation of various drugs, and it is conceivable they could participate in the metabolism of the this compound molecule at sites other than the already oxidized sulfur atom. acibadem.edu.trnih.gov
Phase II Enzymes : Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. nih.govlongdom.org For phenothiazines, key Phase II reactions include glucuronidation, where glucuronic acid is attached to the molecule. google.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govupol.cz Other potential conjugation pathways include sulfation, catalyzed by sulfotransferases (SULTs), and glutathione (B108866) conjugation, mediated by glutathione S-transferases (GSTs). upol.cz These reactions would likely occur on a hydroxyl group or other functional handle introduced during Phase I metabolism.
Table 2: Other Potential Enzymes in this compound Metabolism
| Metabolic Phase | Enzyme Class | Function | Potential Role for this compound | Reference |
|---|---|---|---|---|
| Phase I | Flavin-containing Monooxygenases (FMOs) | Oxidation of nitrogen- and sulfur-containing compounds. | N-oxidation of the side-chain amine. | acibadem.edu.trnih.gov |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. | Glucuronidation of hydroxylated metabolites. | google.comupol.cz |
| Phase II | Sulfotransferases (SULTs) | Conjugation with a sulfonate group. | Sulfation of hydroxylated metabolites. | upol.cz |
| Phase II | Glutathione S-transferases (GSTs) | Conjugation with glutathione. | Detoxification of reactive intermediates. | upol.cz |
Identifying the products of in vitro metabolism is key to understanding a compound's biotransformation. The standard approach involves incubating the test compound with a metabolically active system, such as liver microsomes or S9 fractions, along with necessary cofactors. enamine.netmdpi.com
At specific time points, the reaction is stopped, and the resulting mixture is analyzed. The primary analytical tool for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comenamine.net This technique separates the components of the mixture chromatographically before ionizing them and analyzing their mass-to-charge ratios, allowing for the detection of the parent compound and any new metabolites formed. bioivt.com High-resolution mass spectrometry (HR-MS) systems, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites and proposing their structures. evotec.com
Table 3: Common Techniques for In Vitro Metabolite Identification
| Technique | Abbreviation | Principle | Application in Metabolite ID | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their physicochemical properties (e.g., polarity) by passing them through a stationary phase. | Separates parent drug from its metabolites before detection. | scispace.com |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Couples the separation power of LC with the detection and structural elucidation capabilities of tandem mass spectrometry. | The gold standard for detecting, identifying, and quantifying metabolites in complex biological matrices. | enamine.netbioivt.com |
| High-Resolution Mass Spectrometry | HR-MS | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental formulas. | Provides confident identification of metabolites by differentiating between compounds with very similar masses. | evotec.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the chemical structure of a molecule. | Used for definitive structural elucidation of isolated metabolites. | N/A |
Oxidative Degradation Profiles of this compound and Related Phenothiazine Sulfones
Apart from enzymatic metabolism, phenothiazine derivatives are susceptible to chemical degradation, primarily through oxidation.
The oxidation of phenothiazines typically occurs in a stepwise manner. The initial oxidation of the sulfur atom in the phenothiazine ring forms a sulfoxide. researchgate.net Further oxidation of the sulfoxide leads to the corresponding sulfone. researchgate.net
Since this compound already possesses a sulfone group, it is relatively stable at the sulfur atom. However, other parts of the molecule, particularly the nitrogen atoms, are susceptible to further oxidation. A known degradation product is This compound N-Oxide , which forms from the oxidation of the tertiary amine in the side chain. bioszeparacio.huljmu.ac.uk
Table 4: Identified Degradation Products of Phenothiazine Sulfones
| Parent Compound Class | Degradation Product | Site of Modification | Reference |
|---|---|---|---|
| Phenothiazine Sulfones | N-Oxide Derivatives | Tertiary amine nitrogen in the side chain. | bioszeparacio.huljmu.ac.uk |
The stability of phenothiazine compounds can be influenced by several environmental factors. The degradation process can occur via autoxidation, where the compound reacts with atmospheric oxygen, a process that can be accelerated by various conditions. ljmu.ac.uk
Key factors affecting the stability of phenothiazines include:
Light : Exposure to light, particularly UV radiation, can promote photochemical degradation. nih.govresearchgate.net
Temperature : Higher temperatures generally increase the rate of chemical reactions, including oxidation. researchgate.netresearchgate.net
pH : The acidity or alkalinity of the medium can significantly impact stability. Acidic conditions have been shown to catalyze the oxidation of the amine centers in some phenothiazines. researchgate.netljmu.ac.uk
Oxidizing Agents : The presence of oxidizing agents, such as hydroperoxides that can form in oily formulations, can accelerate the degradation of phenothiazines. ljmu.ac.uk Preservatives like benzyl (B1604629) alcohol have also been observed to enhance oxidation, potentially through their own autoxidation to form peroxides. ljmu.ac.ukljmu.ac.uk
Table 5: Environmental Factors Affecting Phenothiazine Stability
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Light/UV Radiation | Decreases stability | Provides energy for photochemical oxidation reactions. | nih.govresearchgate.net |
| Elevated Temperature | Decreases stability | Increases the rate of oxidative degradation reactions. | researchgate.netresearchgate.net |
| Acidity (Low pH) | Can decrease stability | Catalyzes the oxidation of amine groups. | researchgate.netljmu.ac.uk |
| Presence of Peroxides | Decreases stability | Act as strong oxidizing agents, directly degrading the phenothiazine structure. | ljmu.ac.uk |
Electrochemical Oxidation Studies and Mechanistic Insights
The electrochemical oxidation of phenothiazine derivatives, the class to which diethazine belongs, has been a subject of detailed investigation. These studies provide a robust framework for understanding the formation of this compound. The oxidation process is not a single-step event but a sequential transformation involving distinct electrochemical steps.
The initial step in the electrochemical oxidation of phenothiazines at a glassy carbon electrode is the reversible, one-electron oxidation of the sulfur atom within the phenothiazine ring. researchgate.net This occurs at potentials typically ranging from +0.55 to +0.75 V, leading to the formation of a highly reactive cation radical (A). researchgate.netresearchgate.net This process is generally diffusion-controlled. researchgate.net The stability of this cation radical is influenced by the surrounding medium. researchgate.net
Following its formation, the cation radical can undergo a second one-electron oxidation at a more positive potential to form an unstable dication diradical (B). researchgate.net This dication is highly susceptible to nucleophilic attack by water molecules present in the solvent medium. This reaction leads to the formation of the corresponding sulfoxide (C). researchgate.net
Further oxidation of the sulfoxide metabolite is possible. Under continued application of a positive potential, the sulfoxide can be oxidized to the final, more stable this compound (D). researchgate.net The entire process involves a multi-step electron transfer and chemical reaction sequence, often referred to as an ECE (Electron-transfer, Chemical-step, Electron-transfer) mechanism. The specific pH of the medium can also influence the oxidation pathway; for instance, studies on phenothiazine itself show that at a pH below 1, the oxidation occurs via two distinct one-electron steps, whereas at a pH between 1 and 7, it behaves as a single two-electron process. researchgate.net
These electrochemical studies are critical not only for synthesizing metabolite standards but also for developing analytical methods for their detection in various matrices. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are instrumental in elucidating these mechanisms. researchgate.netresearchgate.net
Table 1: Proposed Electrochemical Oxidation Pathway of Diethazine
| Step | Intermediate/Product | Description |
| Initial Compound | Diethazine | The parent N,N-diethyl-10H-phenothiazine-10-ethanamine molecule. |
| Step 1 (A) | Cation Radical | Reversible one-electron oxidation at the sulfur atom. researchgate.net |
| Step 2 (B) | Dication Diradical | A second one-electron oxidation forms a highly reactive dication. researchgate.net |
| Step 3 (C) | Diethazine Sulfoxide | Nucleophilic attack by water on the dication yields the sulfoxide. researchgate.net |
| Step 4 (D) | This compound | Further oxidation of the sulfoxide results in the stable sulfone. researchgate.net |
Biotransformation Pathways and Subsequent Derivatization
The formation of this compound in biological systems is a key metabolic event. This biotransformation is primarily mediated by oxidative enzyme systems located in the liver. The two major enzyme families involved in the S-oxygenation of xenobiotics like phenothiazines are the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMO). nih.gov
The metabolic pathway generally mirrors the electrochemical oxidation sequence. The initial oxidation of the parent diethazine molecule to diethazine sulfoxide is a common metabolic step. Subsequently, the sulfoxide can undergo a second oxygenation to form the corresponding sulfone. nih.gov While both CYP and FMO enzymes can catalyze S-oxygenation, they may exhibit different efficiencies for the two steps. FMO is often efficient at the initial conversion to the sulfoxide, whereas CYP enzymes are frequently more efficient in catalyzing the subsequent oxidation of the sulfoxide to the sulfone. nih.gov
Once formed, this compound is a more polar metabolite than the parent compound, which facilitates its excretion from the body. For analytical purposes, particularly for its detection and quantification in biological samples like plasma or urine, subsequent derivatization is often required. nih.gov This is especially true for techniques like gas chromatography-mass spectrometry (GC-MS), where the polarity and volatility of the analyte are critical. nih.gov
Derivatization chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity. Common methods include:
Silylation: This is a widely used technique where an active hydrogen in a molecule is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) are employed for this purpose. wdh.ac.id The resulting TMS-ether derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.gov
Acylation: This process involves the introduction of an acyl group. Perfluoroacyl derivatives, in particular, are often used because they are highly electronegative, which enhances detection by electron capture detection (ECD) in GC. nih.gov
These derivatization procedures are essential for developing robust and sensitive analytical methods to study the metabolic fate of diethazine and accurately quantify its sulfone metabolite in biological matrices. nih.gov
Table 2: Analytical Derivatization Methods for Xenobiotic Metabolites
| Derivatization Method | Common Reagent(s) | Purpose | Reference |
| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Increases volatility and thermal stability for GC-MS analysis. | nih.govwdh.ac.id |
| Acylation | Perfluoroacyl Anhydrides | Increases volatility and enhances detectability (e.g., by ECD). | nih.gov |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Masks polar groups to improve chromatographic properties. | nih.gov |
Structure Activity Relationship Sar Studies of Diethazine Sulfone and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. scienceforecastoa.comjocpr.com This approach is instrumental in predicting the activity of new chemical entities and guiding drug design. scienceforecastoa.comjocpr.com
Development of Predictive Models for Sulfone Activity
Predictive QSAR models for sulfone derivatives have been developed to understand and forecast their biological activities. For instance, in the context of anti-tuberculosis agents, QSAR models for xanthone (B1684191) derivatives, which can include sulfoxide (B87167) groups, have been created using multilinear regression (MLR) analysis. nih.gov These models use electronic descriptors to predict the inhibitory concentration (IC50) of the compounds. nih.gov Similarly, QSAR models have been employed to predict the cardiac toxicity of various drugs, including those containing a sulfone moiety. fda.gov Three-dimensional QSAR (3D-QSAR) methods, such as comparative molecular field analysis (CoMFA), have proven particularly effective for sulfone and sulfanilamide (B372717) drugs, providing excellent correlations for their inhibitory activity against enzymes like dihydropteroate (B1496061) synthetase (DHPS). nih.govnih.gov These models help in creating a pharmacophoric map that can be used to predict the binding of new sulfa drugs. nih.gov
Physicochemical Descriptors and Their Correlation with Biological Effects
The biological effects of diethazine (B1201909) sulfone and its analogs are closely related to their physicochemical properties, which can be quantified by various descriptors. These descriptors are used in QSAR models to correlate with biological activity. scienceforecastoa.comjocpr.com
Key physicochemical descriptors include:
Lipophilicity (logP): This parameter describes the compound's solubility in fats versus water and influences its absorption, distribution, and ability to cross cell membranes. researchgate.net While important, a simple correlation between logP and activity is not always found for all classes of phenothiazine-related compounds. nih.gov
Electronic Properties: Descriptors such as the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents. scienceforecastoa.com For phenothiazines, electron-withdrawing groups at position 2 are known to increase antipsychotic activity. pharmacy180.com
Steric Parameters: Descriptors like Taft's steric parameter (Es) account for the size and shape of substituents, which can influence how a molecule fits into a receptor's binding site. scienceforecastoa.com
Molecular Descriptors: More complex descriptors can capture information about a molecule's topology, geometry, and atomic properties. nih.gov For example, the R3m descriptor, which considers atomic mass and molecular geometry, has been used to predict the formation of amorphous solid dispersions. nih.gov
The following table provides an example of how physicochemical descriptors can be used in a QSAR study.
| Descriptor | Type | Influence on Biological Activity |
| logP | Hydrophobicity | Affects membrane permeability and distribution. researchgate.net |
| Hammett Constant (σ) | Electronic | Electron-withdrawing groups at C-2 often enhance activity. pharmacy180.com |
| Molar Refractivity (MR) | Steric/Electronic | Relates to molecular volume and polarizability, influencing binding. nih.gov |
| Dipole Moment (µ) | Electronic | Influences polar interactions with the biological target. mdpi.com |
| Topological Indices | Structural | Describe molecular connectivity and shape, affecting receptor fit. nih.gov |
Design Principles for Novel Diethazine Sulfone Analogues based on SAR
The insights gained from SAR and QSAR studies provide a rational basis for the design of new this compound analogues with potentially improved biological activities. nih.govscielo.br
Key design principles include:
Optimizing Ring Substitution: Based on the established SAR, introducing potent electron-withdrawing groups like -CF3 at the 2-position of the phenothiazine (B1677639) ring is a primary strategy to enhance activity. pharmacy180.comnih.gov
Modifying the Side Chain: The length and composition of the N-10 side chain are critical. Maintaining a three- to four-carbon bridge is often optimal. pharmacy180.comnih.gov Replacing simple alkylamine groups with heterocyclic moieties like piperazine (B1678402) can increase potency. pharmacy180.comnih.gov
Bioisosteric Replacement: Replacing the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom to form a thioxanthene (B1196266) can lead to increased activity, as seen with compounds like flupenthixol. nih.gov
Hybridization: Combining the phenothiazine scaffold with other pharmacophores can result in hybrid molecules with novel or enhanced biological activities. nih.gov
Conformational Analysis and its Impact on Structure-Activity Relationships
The three-dimensional conformation of a molecule is crucial as it dictates how it interacts with its biological target. nih.govscribd.com Conformational analysis examines the different spatial arrangements of a molecule and their relative energies. scribd.comysu.am
For phenothiazine derivatives, the conformation of the side chain relative to the tricyclic ring system is of particular importance. nih.gov Favorable van der Waals interactions between the side chain's amino group and the substituent at the 2-position can promote a specific conformation that mimics the structure of neurotransmitters like dopamine (B1211576). nih.gov This conformational mimicry is thought to be a key factor in their mechanism of action. nih.gov
Studies have shown that ligands rarely bind to their protein targets in their lowest calculated energy conformation. nih.gov A significant percentage of ligands bind in a conformation that is not a local energy minimum, indicating that the energy penalty for adopting a less stable conformation can be offset by favorable binding interactions. nih.gov The flexibility of a ligand is correlated with the acceptable strain energy upon binding. nih.gov For phenothiazine analogues, the stereochemistry, such as in the case of the cis and trans isomers of flupenthixol, can have a profound impact on biological activity, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction. nih.gov
Computational and Theoretical Chemistry Studies of Diethazine Sulfone
Molecular Docking Simulations of Diethazine (B1201909) Sulfone with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Diethazine Sulfone) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. gsconlinepress.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. researchgate.net
For this compound, molecular docking simulations would be employed to explore its potential interactions with various biological receptors. Given the pharmacology of its parent compound, diethazine, and other phenothiazines, logical targets for such simulations would include dopamine (B1211576), histamine, and muscarinic acetylcholine (B1216132) receptors. semanticscholar.org The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the sulfone and amino acid residues in the receptor's binding pocket. mdpi.com These studies help in understanding the structural basis of the ligand's potential activity and can guide the design of more potent and selective analogs. nih.gov
Table 1: Potential Biological Receptors for Molecular Docking Studies of this compound This table is illustrative and lists potential targets based on the pharmacology of related phenothiazine (B1677639) compounds.
| Receptor Target | Potential Rationale for Interaction | Example PDB ID for Simulation |
|---|---|---|
| Dopamine D2 Receptor | Primary target for many antipsychotic phenothiazines. | 6CM4 |
| Histamine H1 Receptor | Associated with the antihistaminic effects of phenothiazines. | 3RZE |
| Muscarinic M1 Receptor | Related to anticholinergic side effects common to this class. | 5CXV |
| Serotonin 5-HT2A Receptor | A target for atypical antipsychotics, relevant for phenothiazine derivatives. | 6A93 |
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. mdpi.com Following molecular docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex and to observe the dynamic changes in their interaction. nih.gov The simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing insights into the flexibility of the ligand and the receptor's binding site. researchgate.net
In the context of this compound, an MD simulation would be initiated with the best-docked pose of the molecule within its target receptor. The simulation, typically run for nanoseconds, would reveal the stability of the binding. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to assess conformational stability. Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov Studies on other sulfone derivatives have successfully used MD simulations to understand how structural differences affect thermomechanical properties and ligand diffusion. mdpi.comnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of a molecule's electronic structure. uogqueensmcf.com These methods are used to predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. rsc.org Density Functional Theory (DFT) is a particularly common method for these calculations due to its balance of accuracy and computational cost. nih.govysu.am
Electronic structure analysis of this compound using quantum chemical methods like DFT would provide a fundamental understanding of its chemical properties. mdpi.com By solving the Schrödinger equation (approximated in DFT), one can determine the electron distribution within the molecule. This is often visualized using a Molecular Electrostatic Potential (MESP) map. The MESP map illustrates regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, this analysis would highlight the electronegative oxygen atoms of the sulfone group and the nitrogen atoms of the phenothiazine ring system as key sites for intermolecular interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are critical for predicting a molecule's reactivity. numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
For this compound, FMO analysis would predict its chemical behavior. A small HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would indicate which parts of the molecule are most involved in electronic transitions and reactions. For instance, the analysis might show the HOMO is localized on the electron-rich phenothiazine ring, while the LUMO is centered around the electron-withdrawing sulfone group. This information is invaluable for predicting how this compound might interact with biological macromolecules or metabolizing enzymes. libretexts.orgfiveable.me
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table presents illustrative data typical for a molecule of this class, as generated by DFT calculations.
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| Energy of HOMO (EHOMO) | -5.85 | Indicates electron-donating ability. |
| Energy of LUMO (ELUMO) | -1.20 | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 | Relates to chemical reactivity and kinetic stability. |
In Silico Prediction of Metabolic Soft Spots and Degradation Pathways
In silico metabolic prediction tools are computational models that identify the most likely sites on a molecule to undergo metabolic transformation, often referred to as "soft spots." nih.gov Software like SmartCYP or Meteor Nexus uses rule-based systems or machine learning models trained on vast datasets of known metabolic reactions to predict the metabolism of new compounds. lhasalimited.orgnih.gov These tools are critical in early drug discovery for identifying potentially toxic metabolites or for designing more metabolically stable compounds. lhasalimited.org
For this compound, these programs would analyze the structure to predict sites of Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Likely metabolic pathways for phenothiazine derivatives include:
N-dealkylation: Removal of the ethyl groups from the side-chain nitrogen.
Aromatic hydroxylation: Addition of a hydroxyl group to the phenothiazine rings.
S-oxidation: Although the sulfur is already oxidized to a sulfone, further oxidation is not expected. The primary oxidation to the sulfone is itself a major metabolic step for the parent diethazine.
The prediction software provides a ranked list of likely metabolites, helping researchers anticipate the compound's metabolic fate in a biological system. mdpi.com
Table 3: Predicted Metabolic Soft Spots for this compound This table illustrates potential metabolic transformations based on the known metabolism of phenothiazines.
| Metabolic Reaction | Potential Site on this compound | Metabolizing Enzyme Family |
|---|---|---|
| N-de-ethylation | Terminal ethyl groups on the side chain nitrogen. | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |
| Aromatic Hydroxylation | Positions 3 or 7 on the phenothiazine ring. | Cytochrome P450 (e.g., CYP2D6) |
| N-oxidation | Side chain tertiary amine. | Flavin-containing monooxygenases (FMO) |
Prediction of Physicochemical Properties Relevant to Research (e.g., Lipophilicity, pKa)
In silico tools are widely used to predict the physicochemical properties of compounds, which are essential determinants of their pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME). researchgate.net Properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) can be estimated from a molecule's structure using quantitative structure-property relationship (QSPR) models or fragment-based methods. japsonline.comresearchgate.net
For this compound, these predictions are vital.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It influences the ability of a drug to cross cell membranes.
pKa: The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The tertiary amine in the side chain of this compound is basic, and its pKa would determine its charge in physiological environments, affecting receptor binding and solubility.
Various software packages, such as those from ACD/Labs or the open-source EPI Suite, can provide reliable estimates for these crucial parameters. researchgate.net
Table 4: Predicted Physicochemical Properties of this compound These values are estimates generated by computational models and are for illustrative purposes.
| Property | Predicted Value | Relevance in Research |
|---|---|---|
| Molecular Weight (g/mol) | 330.45 | Fundamental property affecting diffusion and transport. |
| logP (Lipophilicity) | ~3.5 - 4.5 | Affects membrane permeability, protein binding, and solubility. |
| pKa (most basic) | ~9.0 - 9.5 | Determines ionization state at physiological pH, influencing solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Correlates with passive molecular transport through membranes. |
Analytical Methodologies for Diethazine Sulfone and Its Metabolites
Development and Validation of Chromatographic Methods
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Various chromatographic techniques have been adapted for the analysis of Diethazine (B1201909) Sulfone and its metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. mdpi.com It is particularly well-suited for non-volatile or thermally unstable molecules like Diethazine Sulfone. The method's versatility allows for various configurations to optimize the separation of the target analyte from other substances.
Several HPLC methods have been developed for the analysis of sulfone compounds and related phenothiazine (B1677639) derivatives. nuph.edu.ua These methods often utilize reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a common setup involves an XBridge C18 column with a gradient elution of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. mdpi.com The use of a photodiode array (PDA) detector allows for the monitoring of absorbance at specific wavelengths, enhancing the selectivity of the analysis. mdpi.com For many sulfonamides, UV detection is frequently performed in the 270–280 nm range. nih.gov
The table below summarizes typical parameters for HPLC analysis of sulfone compounds, which can be adapted for this compound.
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | The stationary phase where separation occurs. | XBridge C18 (4.6 mm × 250 mm, 5 µm) mdpi.com |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile and Ammonium Acetate Buffer (0.025 M, pH 6.6) mdpi.com |
| Elution | The process of passing the mobile phase through the column. | Gradient mdpi.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.2 mL/min mdpi.com |
| Detector | The component that measures the separated compounds. | Photodiode Array (PDA) at 292 nm mdpi.com |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. sigmaaldrich.com While this compound itself may not be sufficiently volatile for direct GC analysis, the technique can be applied to its more volatile derivatives. Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. ajrsp.com
The process involves injecting a vaporized sample into a chromatograph, where an inert gas (the mobile phase) carries it through a column containing a stationary phase. scirp.org The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. scirp.org For the analysis of complex mixtures, GC is often coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). scirp.org
Although direct GC analysis of this compound is not standard, the principles of GC are relevant for analyzing potential volatile precursors or degradation products. The selection of the column's stationary phase is critical and is based on the polarity of the compounds to be separated. scirp.org
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of chemical compounds. americanpharmaceuticalreview.com It functions by measuring the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a high degree of specificity and sensitivity. americanpharmaceuticalreview.com
For this compound, MS can be used to:
Confirm Molecular Weight: By determining the mass of the molecular ion, MS provides direct evidence of the compound's identity. vulcanchem.com
Elucidate Fragmentation Patterns: Tandem MS (MS/MS) experiments involve the fragmentation of a selected ion, and the resulting pattern of fragment ions provides detailed structural information. americanpharmaceuticalreview.com This is crucial for identifying unknown metabolites or degradation products.
Quantify Analytes: MS can be used for highly sensitive and accurate quantification, especially when using techniques like selected reaction monitoring (SRM) or high-resolution mass spectrometry (HRMS). nih.govveedalifesciences.com
The PubChem database includes experimental GC-MS data for the parent compound, Diethazine, which reveals characteristic fragment ions. nih.gov A similar approach could be applied to this compound to establish its fragmentation pathways.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of non-volatile mixtures. azecs.azwikipedia.org It is often used for monitoring the progress of chemical reactions and for the qualitative analysis of reaction products. azecs.az
The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina. azecs.azsigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. wikipedia.org
TLC is particularly useful for separating phenothiazine derivatives and their oxidation products, such as sulfoxides and sulfones. ljmu.ac.uk The separation allows for the visual assessment of the presence of different compounds in a mixture. While primarily a qualitative technique, TLC can be made semi-quantitative by comparing the size and intensity of the spots to those of known standards.
The retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter in TLC and can be used to help identify compounds. libretexts.org
Spectroscopic Techniques in this compound Research
Spectroscopic methods involve the interaction of electromagnetic radiation with matter and are fundamental to the characterization of chemical compounds.
Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is a simple, fast, and often non-destructive method used for both qualitative and quantitative analysis. researchgate.netresearchgate.net The technique is based on the principle that molecules containing pi-bonds or non-bonding electrons (chromophores) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. upi.edu
The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide information about the structure of a compound. upi.edu For phenothiazine derivatives, UV-Vis spectrophotometry is a commonly used analytical method. nuph.edu.ua However, simple UV spectrophotometry can lack specificity and may be subject to interference from other UV-absorbing substances or oxidation products. nuph.edu.ua Derivative UV-spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and improve the precision of the analysis. nuph.edu.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic shifts that confirm the molecular structure. Upon oxidation of the parent diethazine molecule to the sulfone, a notable downfield shift of the aromatic protons on the phenothiazine ring system is anticipated due to the strong electron-withdrawing nature of the sulfone group. rsc.org Research on analogous phenothiazine-S,S-dioxide compounds demonstrates this deshielding effect on the aromatic protons. rsc.orgbham.ac.uk For instance, the protons on the aromatic rings of phenothiazine-S,S-dioxides typically resonate at lower fields compared to their thioether or even sulfoxide (B87167) precursors. rsc.orgbham.ac.uk The signals for the N,N-diethylaminoethyl side chain, including the ethyl triplets and quartets and the methylene (B1212753) protons, would also be present, with their precise chemical shifts influenced by the electronic environment of the oxidized tricycle.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary data for structure elucidation. The carbon atoms of the phenothiazine nucleus, particularly those adjacent to the sulfone group (C-4a, C-5a, C-10a, C-11a), would exhibit significant downfield shifts compared to the parent compound. The change in the oxidation state of the sulfur atom from a sulfide (B99878) (+2) to a sulfone (+6) drastically alters the electronic properties and this is reflected in the carbon chemical shifts. researchgate.net The spectrum would also clearly show the signals corresponding to the carbons of the N,N-diethylaminoethyl side chain.
A hypothetical ¹H NMR data table for this compound, based on data from structurally related phenothiazine-S,S-dioxides, is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Phenothiazine) | 7.30 - 8.10 | Multiplet (m) |
| -N-CH₂ -CH₂-N(Et)₂ | ~4.0 - 4.2 | Triplet (t) |
| -N-CH₂-CH₂ -N(Et)₂ | ~3.0 - 3.2 | Triplet (t) |
| -N(CH₂ -CH₃)₂ | ~2.6 - 2.8 | Quartet (q) |
| -N(CH₂-CH₃ )₂ | ~1.1 - 1.3 | Triplet (t) |
This table is illustrative and based on typical chemical shifts for phenothiazine sulfone derivatives. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the this compound molecule, most notably the sulfone group itself. The oxidation of the heterocyclic sulfur atom introduces strong, characteristic absorption bands.
The most definitive evidence for the formation of the sulfone comes from the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. researchgate.net Studies on a variety of phenothiazine sulfones have established the characteristic frequencies for these vibrations. rsc.org The antisymmetric stretching vibrations are typically observed at higher wavenumbers and their position can be influenced by the physical state of the sample (solid vs. solution). rsc.org
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Sulfone (R-SO₂-R) | Asymmetric S=O Stretch | 1350 - 1310 | Strong |
| Sulfone (R-SO₂-R) | Symmetric S=O Stretch | 1160 - 1120 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| C-N Stretch | Amine | 1250 - 1020 | Medium |
| Aromatic C=C | Ring Stretch | 1600 - 1475 | Medium |
This table presents typical IR absorption frequencies for the key functional groups found in this compound.
Electrochemical Methods for this compound Quantification and Mechanistic Probes
Electrochemical techniques are powerful for investigating the redox behavior of phenothiazines and quantifying their oxidized metabolites, including this compound. These methods can be used to directly synthesize the sulfone metabolite and to probe the mechanism of its formation. bham.ac.uk
The electrochemical oxidation of diethazine, like other phenothiazine derivatives, is a stepwise process. bham.ac.uk Using techniques such as cyclic voltammetry (CV), the transformation can be observed. The initial step involves a one-electron oxidation to form a stable cation radical. bham.ac.uk Further oxidation at a higher potential leads to the formation of the sulfoxide, which is then subsequently oxidized to the sulfone. bham.ac.uk Therefore, electrochemical methods serve as a crucial mechanistic probe, allowing researchers to identify the potentials at which these transformations occur and to study the stability of the intermediates.
For quantification, differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) offer high sensitivity and are suitable for determining the concentration of this compound in various samples. mdpi.com These methods can be applied to the analysis of pharmaceutical preparations and biological fluids, often after a separation step. The peak current generated in a DPV or SWV experiment is proportional to the concentration of the electroactive species, allowing for the creation of a calibration curve for quantitative analysis. The development of an electrochemical reaction platform can enable the tractable, multi-milligram synthesis of the S,S-dioxide (sulfone) metabolite for use as a reference standard. bham.ac.uk
Purity Assessment and Characterization of Research Samples
Ensuring the purity of this compound research samples is critical for obtaining reliable and reproducible experimental data. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound. iosrphr.orgnih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, can effectively separate this compound from its parent compound, the sulfoxide intermediate, and other potential impurities. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for the accurate purity determination of chemical reference standards without the need for a specific standard of the same compound. google.com In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a stable, high-purity internal standard (with a known structure and purity) in a suitable deuterated solvent. nist.govacs.org The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. acs.org Dimethyl sulfone is often used as an internal standard in qNMR due to its simple singlet signal and good solubility in common NMR solvents. This method provides a direct measurement of purity and can quantify impurities that may not be detectable by HPLC, such as those lacking a UV chromophore. google.com
The combination of these analytical methodologies ensures a comprehensive characterization of this compound, confirming its structure, identifying its key functional groups, and establishing the purity of research-grade material.
Future Research Directions and Unexplored Avenues for Diethazine Sulfone Research
Investigation of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern medicinal and materials chemistry. Future research into diethazine (B1201909) sulfone should prioritize the exploration of novel synthetic routes that align with the principles of green chemistry. Traditional methods for the synthesis of phenothiazine (B1677639) sulfones often rely on strong oxidizing agents and harsh reaction conditions.
Future investigations could focus on:
Catalytic Oxidation: Employing catalytic systems, such as those based on transition metals or organocatalysts, with milder and more selective oxidants like hydrogen peroxide or even molecular oxygen.
Photochemical Synthesis: A novel self-catalytic photochemical sulfonylation of phenothiazines has been reported, which uses visible light and avoids the need for an external photocatalyst. rsc.org This approach offers a green and efficient pathway to sulfonylated phenothiazines and could be adapted for diethazine sulfone.
Three-Component Reactions: An iodine-promoted three-component method for the synthesis of phenothiazines from simple starting materials has been developed, offering a metal-free and practical approach. rsc.org Investigating the oxidation of diethazine synthesized via such sustainable methods would be a valuable endeavor.
Solvent-Free or Green Solvent Reactions: Exploring the synthesis in solvent-free conditions or using environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents to minimize volatile organic compound emissions. jddhs.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. jddhs.com
These sustainable approaches could lead to more cost-effective and environmentally responsible production of this compound, facilitating its broader investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Oxidation | High selectivity, mild conditions, reduced waste. | Development of novel catalysts, optimization of reaction parameters. |
| Photochemical Synthesis | Use of renewable energy, high atom economy, catalyst-free. rsc.org | Substrate scope extension to diethazine, mechanistic studies. |
| Three-Component Reactions | Use of simple and readily available starting materials, metal-free conditions. rsc.org | Adaptation for diethazine synthesis and subsequent oxidation. |
| Green Solvents | Reduced environmental impact, improved safety. jddhs.com | Screening of various green solvents, solubility and reactivity studies. |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. jddhs.com | Optimization of microwave parameters, scalability of the process. |
Elucidation of Further Specific Molecular Targets and Mechanisms of Action In Vitro
A critical area of future research is the identification and characterization of the specific molecular targets of this compound. While phenothiazines are known to interact with a variety of receptors and enzymes, the sulfone moiety can significantly alter binding affinities and pharmacological profiles. For instance, S-methyl N,N-diethylthiolcarbamate sulfone has been shown to be an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase (ALDH2) both in vitro and in vivo. nih.gov
Future in vitro studies should aim to:
Screen against a broad panel of receptors and enzymes: This could include dopamine (B1211576), serotonin, histamine, and muscarinic acetylcholine (B1216132) receptors, as well as various kinases, proteases, and oxidoreductases.
Investigate inhibition of aldehyde dehydrogenase: Building on the findings for related sulfone compounds, direct assessment of this compound's effect on ALDH2 activity is warranted. nih.gov
Employ affinity chromatography and mass spectrometry-based proteomics: These techniques can be used to identify binding partners of this compound in complex biological samples.
Utilize cell-based assays: Functional assays in relevant cell lines can help to elucidate the downstream signaling pathways modulated by this compound upon target engagement.
A thorough understanding of its molecular targets is essential for defining the potential therapeutic applications of this compound.
Advanced Computational Modeling for Precise Prediction of Interactions
Computational modeling and simulation are powerful tools for predicting and understanding molecular interactions at the atomic level. These in silico approaches can guide experimental work and accelerate the discovery process.
Future computational studies on this compound should involve:
Molecular Docking: To predict the binding modes and affinities of this compound with a wide range of potential protein targets.
Molecular Dynamics (MD) Simulations: To investigate the stability of predicted protein-ligand complexes and to understand the dynamic nature of their interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To provide a more accurate description of the electronic interactions within the binding site, which is particularly important for understanding enzymatic reactions or charge-transfer processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of this compound and its analogs with their biological activities.
These computational approaches can help to prioritize experimental studies and aid in the rational design of more potent and selective derivatives of this compound. nih.govplos.orgnih.gov
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Docking | Prediction of binding poses and affinities with various receptors and enzymes. | Identification of high-probability molecular targets. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the this compound-target complex over time. | Assessment of binding stability and conformational changes. |
| QM/MM Calculations | High-accuracy calculation of interaction energies and reaction pathways. | Detailed understanding of the mechanism of action at a quantum level. |
| QSAR Modeling | Correlation of structural modifications with changes in biological activity. | Guidance for the design of new analogs with improved properties. |
Role of this compound in Emerging Areas of Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound, with its unique chemical structure, could serve as a valuable tool in this field.
Unexplored avenues in chemical biology for this compound include:
Probing Reactive Sulfur Species (RSS) Signaling: Given the presence of the sulfone group, this compound could potentially interact with or modulate the pathways of reactive sulfur species like hydrogen sulfide (B99878) (H₂S) and persulfides, which are emerging as important signaling molecules. nih.govnih.gov
Development of Photoaffinity Probes: The phenothiazine core is photoactive. This property could be exploited to develop photoaffinity-based probes from this compound to covalently label and identify its interacting partners in a spatial and temporal manner. mdpi.com
Modulation of Protein-Protein Interactions: The rigid tricyclic structure of the phenothiazine scaffold could serve as a starting point for designing molecules that disrupt or stabilize specific protein-protein interactions, which are often challenging to target with small molecules.
Exploring these roles could position this compound as a novel chemical tool for dissecting complex biological processes.
Development of Advanced Analytical Techniques for Complex Matrices
To study the pharmacokinetics, metabolism, and target engagement of this compound in biological systems, sensitive and specific analytical methods are required.
Future research in this area should focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing and validating robust LC-MS/MS methods for the quantification of this compound and its potential metabolites in various biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for the identification of unknown metabolites and for metabolomics studies to understand the broader biochemical effects of this compound.
Imaging Mass Spectrometry: Techniques like MALDI imaging could be employed to visualize the distribution of this compound in tissue sections, providing valuable information on its target tissue accumulation. mdpi.com
Capillary Electrophoresis: This technique offers an alternative separation method that could be advantageous for certain sample types or for chiral separations if relevant.
The availability of such advanced analytical techniques will be crucial for preclinical and potentially clinical investigations of this compound. mdpi.com
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. This compound has the potential to be developed into a chemical probe.
Future efforts in this direction could include:
Fluorescent Probes: Attaching a fluorophore to the this compound scaffold to create a fluorescent probe for visualizing its localization and interaction with cellular components.
Biotinylated or Tagged Probes: Introducing a biotin (B1667282) or another affinity tag to facilitate the pull-down and identification of its binding partners. mdpi.com
Reversible Probes: Designing probes based on the this compound structure that can reversibly interact with their targets, allowing for the study of dynamic biological processes. rsc.org
Probes for Reactive Sulfur Species: Given the sulfur-containing nature of the molecule, it could be explored as a scaffold for developing probes to detect reactive sulfur species in living systems. nih.govrsc.org
The development of such probes would provide powerful tools for the scientific community to investigate the biological functions of the targets of this compound. frontiersin.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
